2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
Description
2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is an organic compound characterized by the presence of a chlorophenyl group, a thiophene ring, and a cyclopropyl moiety
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-14-4-2-1-3-12(14)9-15(19)18-11-16(6-7-16)13-5-8-20-10-13/h1-5,8,10H,6-7,9,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTKHFDPVSVLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiophene-3-carboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with cyclopropylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol and may require specific temperature and pH adjustments to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted chlorophenyl derivatives. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula: C₁₈H₁₈ClN₂OS
- Molecular Weight: 350.86 g/mol
- CAS Number: 1448046-96-5
The structure includes a chlorophenyl group, a thiophene ring, and a cyclopropyl moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide exhibit significant anticancer properties. Compounds with similar structures have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study on thienopyridine derivatives demonstrated their effectiveness in targeting cancer cells, suggesting that modifications such as those seen in this compound could yield potent anticancer agents .
Antimicrobial Properties
The compound's structural analogs have been evaluated for antimicrobial activity against various pathogens. The presence of the thiophene ring is believed to enhance the compound's ability to disrupt bacterial cell membranes.
Case Study:
A series of thienopyridine derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . Such findings encourage further exploration of this compound in developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation-related disorders have been targeted by compounds similar to this compound. The compound's potential as an anti-inflammatory agent is linked to its ability to modulate inflammatory pathways.
Case Study:
Research has shown that thienopyridine derivatives can inhibit pro-inflammatory cytokines, suggesting that the compound may offer therapeutic benefits in inflammatory conditions such as arthritis and other autoimmune diseases .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors.
Synthesis Steps:
- Formation of the Thiophene Ring: Utilizing thiophene derivatives through cyclization reactions.
- Acetamide Formation: Reacting the thiophene derivative with acetic anhydride or acetyl chloride.
- Chlorination: Introducing the chlorophenyl group through electrophilic aromatic substitution.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2-chlorophenyl)-1-(thiophen-3-yl)ethan-1-one
- 1-[(2RS)-2-(2,4-dichlorophenyl)-2-[(thiophen-3-yl)methoxy]ethyl]-1H-imidazole hydrochloride
Uniqueness
2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to its specific combination of structural features, including the chlorophenyl group, thiophene ring, and cyclopropyl moiety.
Biological Activity
The compound 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide , with the CAS number 2415584-04-0 , is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15ClN2OS
- Molecular Weight : 306.8 g/mol
- Structure : The compound features a chlorophenyl ring and a thiophenyl-cyclopropyl moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research suggests that compounds with similar structures often interact with receptors or enzymes involved in critical physiological processes.
Potential Targets:
- Ion Channels : Compounds with acetamide linkers have been shown to influence ion channels, which play vital roles in cellular signaling.
- Enzymatic Inhibition : The structural components suggest potential inhibition of specific enzymes, although detailed studies are needed to confirm this.
Biological Activity
Preliminary studies indicate that This compound exhibits various biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential antibacterial properties.
- Antiparasitic Effects : Research on structurally related compounds indicates activity against protozoan parasites, which may extend to this compound.
- Cytotoxicity : Initial assessments could evaluate the cytotoxic effects on cancer cell lines, providing insight into its therapeutic potential.
Case Studies
Several studies have examined the biological activity of related compounds, providing context for understanding the potential effects of This compound .
Structure-Activity Relationship (SAR)
Research on SAR emphasizes the importance of specific substituents on the phenyl and cyclopropyl rings. Variations in these groups can significantly impact biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chlorine (Cl) | Enhances binding affinity to target proteins |
| Thiophene | Contributes to lipophilicity and membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
